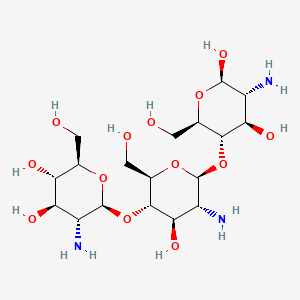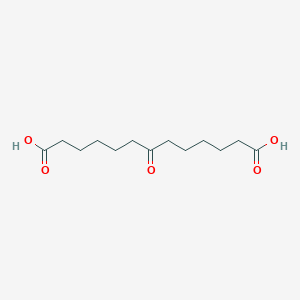![molecular formula C15H25N3O4 B11932505 1-[1-(2-Amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B11932505.png)
1-[1-(2-Amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Val-Pro-Pro-OH can be synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) as a protecting group for the amino acids. The synthesis involves the following steps:
Coupling: The amino acid is activated using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and then added to the resin-bound peptide.
Deprotection: The Fmoc group is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of H-Val-Pro-Pro-OH involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Val-Pro-Pro-OH primarily undergoes hydrolysis and enzymatic reactions. It is stable under physiological conditions but can be hydrolyzed by proteases.
Common Reagents and Conditions
Hydrolysis: Water and proteases are commonly used to hydrolyze H-Val-Pro-Pro-OH.
Enzymatic Reactions: ACE inhibitors like H-Val-Pro-Pro-OH interact with ACE under physiological conditions.
Major Products Formed
The major product formed from the hydrolysis of H-Val-Pro-Pro-OH is its constituent amino acids: valine, proline, and proline .
Scientific Research Applications
H-Val-Pro-Pro-OH has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and enzymatic studies.
Biology: Studied for its role in inhibiting ACE and its potential effects on blood pressure regulation.
Medicine: Investigated for its antihypertensive properties and potential use in treating hypertension.
Industry: Used in the development of functional foods and nutraceuticals aimed at managing blood pressure
Mechanism of Action
H-Val-Pro-Pro-OH exerts its effects by inhibiting ACE, an enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, H-Val-Pro-Pro-OH reduces the production of angiotensin II, leading to vasodilation and lower blood pressure. The molecular target of H-Val-Pro-Pro-OH is the active site of ACE, where it binds and prevents the enzyme from catalyzing the conversion of angiotensin I .
Comparison with Similar Compounds
Similar Compounds
Ile-Pro-Pro (IPP): Another tripeptide derived from milk proteins with similar ACE inhibitory properties.
Leu-Pro-Pro (LPP): A tripeptide with ACE inhibitory activity but different amino acid composition.
Uniqueness
H-Val-Pro-Pro-OH is unique due to its specific amino acid sequence, which provides a distinct binding affinity and inhibitory potency towards ACE. Its stability and effectiveness in physiological conditions make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4/c1-9(2)12(16)14(20)17-7-3-5-10(17)13(19)18-8-4-6-11(18)15(21)22/h9-12H,3-8,16H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFAQXCYFQKSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
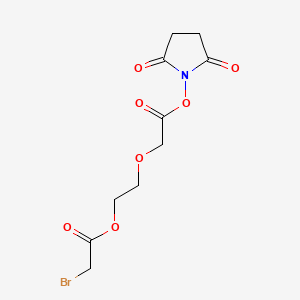
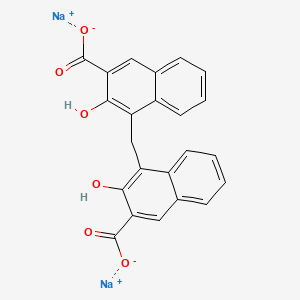
![[(2R,5S)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate](/img/structure/B11932434.png)

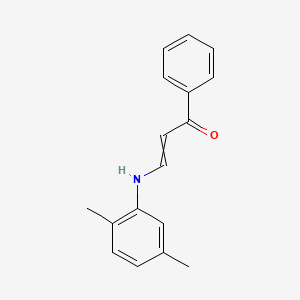

![3-Benzyl-9-methyl-2-((1-methyl-1H-pyrazol-4-yl)ethynyl)-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B11932461.png)
![3-[[6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid](/img/structure/B11932464.png)

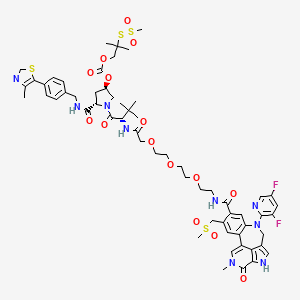
![2-(3-(2-Morpholinoethoxy)phenyl)-N-(thiazol-2-yl)-1H-benzo[d]imidazole-7-carboxamide](/img/structure/B11932477.png)
